Bisindolylmaleimide X hydrochloride
Overview
Description
Bisindolylmaleimide X (hydrochloride) is a potent and selective inhibitor of protein kinase C (PKC). It is structurally similar to the naturally occurring molecule, staurosporine, but exhibits greater selectivity for PKC over other protein kinases . This compound is widely used in scientific research to probe PKC-mediated pathways involved in the transduction of hormone, cytokine, and growth factor signals .
Mechanism of Action
Target of Action
Bisindolylmaleimide X hydrochloride is a potent and selective inhibitor of Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
This compound inhibits PKC by interacting with its catalytic subunit . The inhibition is competitive with ATP , meaning that the compound competes with ATP for binding to the active site of the PKC enzyme . Studies indicate that cationic substituents at the indole nitrogen increase the potency as an inhibitor of PKC .
Biochemical Pathways
Bisindolylmaleimides are used to selectively probe for PKC-mediated pathways for transduction of hormone, cytokine, and growth factor signals . By inhibiting PKC, this compound can affect these signaling pathways, leading to downstream effects such as the reduction of the superoxide burst caused by various agonists in neutrophils .
Pharmacokinetics
It is known that stock solutions of the compound can be prepared in dmso , suggesting that it has good solubility in organic solvents.
Result of Action
This compound inhibits PKC within intact platelets and T cells . It also inhibits Fas-mediated apoptosis and T cell-mediated autoimmune diseases . This suggests that the compound has significant effects at the molecular and cellular levels, influencing cell signaling, immune response, and cell survival.
Action Environment
The compound is sensitive to light and is typically stored at -20°C . These factors suggest that the stability, efficacy, and action of this compound can be influenced by environmental conditions such as light exposure and temperature.
Biochemical Analysis
Biochemical Properties
Bisindolylmaleimide X Hydrochloride interacts with PKC and CDK2, two key enzymes in cellular signaling pathways . The nature of these interactions is competitive with ATP .
Cellular Effects
This compound influences cell function by inhibiting PKC within intact platelets and T cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by interacting with the catalytic subunit of PKC . It inhibits PKC by competing with ATP . It also inhibits Fas-mediated apoptosis and T cell-mediated autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisindolylmaleimide X (hydrochloride) involves the coupling of 6-benzyloxyindole with a maleimide derivative using lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) to yield the monoindolyl intermediate . This intermediate is then further reacted with another indole derivative to form the final bisindolylmaleimide structure .
Industrial Production Methods
Industrial production methods for Bisindolylmaleimide X (hydrochloride) typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Bisindolylmaleimide X (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bisindolylmaleimide derivatives, while substitution reactions can produce a variety of substituted bisindolylmaleimide compounds .
Scientific Research Applications
Bisindolylmaleimide X (hydrochloride) has a wide range of scientific research applications, including:
Comparison with Similar Compounds
. Similar compounds include:
Bisindolylmaleimide I: Another potent PKC inhibitor with a slightly different structure and selectivity profile.
Ruboxistaurin: A clinical example of a bisindolylmaleimide used as a PKC-β inhibitor.
Enzastaurin: Another clinical bisindolylmaleimide with potent PKC inhibitory activity.
Bisindolylmaleimide X (hydrochloride) is unique in its high selectivity for PKC and its ability to inhibit PKC within intact platelets and T cells . This selectivity makes it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2.ClH/c1-29-14-18(16-6-2-4-8-19(16)29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-20(17)30-11-10-15(13-27)12-21(22)30;/h2-9,14-15H,10-13,27H2,1H3,(H,28,31,32);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBOYWXMTUUYGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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